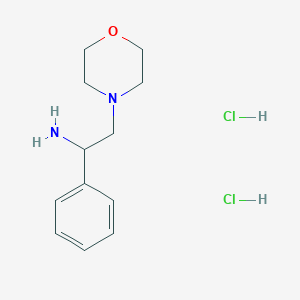
(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride
Overview
Description
“(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 31788-82-6 . It has a molecular weight of 279.21 and is typically in solid form .
Molecular Structure Analysis
The IUPAC name of this compound is "2-(4-morpholinyl)-1-phenylethanamine dihydrochloride" . The InChI code is "1S/C12H18N2O.2ClH/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14;;/h1-5,12H,6-10,13H2;2*1H" . This information can be used to analyze the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 279.21 .Scientific Research Applications
Overview of Morpholine Derivatives
Morpholine derivatives, including “(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride,” have attracted significant interest in pharmacological research due to their versatile pharmacophoric activities. Morpholine, a six-membered aromatic organic heterocycle containing nitrogen and oxygen atoms, forms the basis of various organic compounds designed for diverse pharmacological activities. Recent studies have explored the broad spectrum of pharmacological profiles of morpholine derivatives, highlighting their potential in developing novel therapeutic agents (Asif & Imran, 2019).
Pharmacological Interest in Morpholine and Pyrans Derivatives
The pharmacological exploration of morpholine and its analogues has been a priority due to their wide-ranging applications. The derivatives have been synthesized and investigated for their potent pharmacophoric activities, including neuroprotective, antidepressant, and antiaddictive properties in various animal models of central nervous system disorders. This interest is driven by the need for new treatments that are more effective and have fewer side effects than current options. The research on morpholine derivatives is supported by their ability to modulate neurotransmitter systems, provide neuroprotection, and offer therapeutic potential against addiction and depression (Antkiewicz‐Michaluk, Wąsik & Michaluk, 2018).
Therapeutic Potential of G Protein-Biased Kappa Agonists
Further research into the therapeutic potential of morpholine derivatives has led to the development of G protein-biased kappa agonists. These compounds, including morpholine derivatives, have shown promise in reducing pain and itch while exhibiting fewer side effects compared to traditional kappa opioid agonists. The exploration of these agonists reveals a variety of chemical scaffolds with varying potencies and efficacies in G protein signaling and beta-arrestin recruitment. This diversity in behavioral responses underscores the potential benefits of kappa opioid receptor targeting for future therapeutic applications (Mores, Cummins, Cassell & van Rijn, 2019).
Properties
IUPAC Name |
2-morpholin-4-yl-1-phenylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14;;/h1-5,12H,6-10,13H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOOOBPYJXAVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


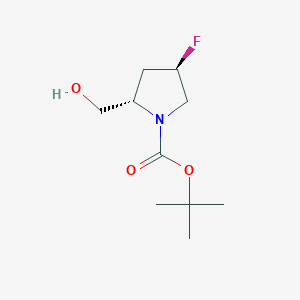
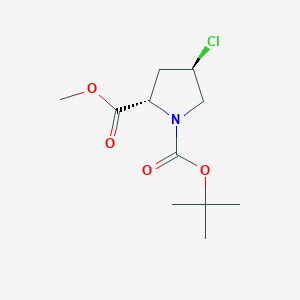
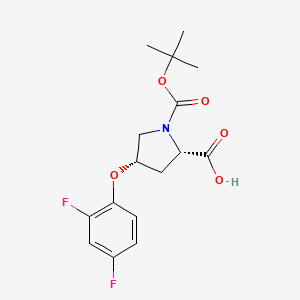
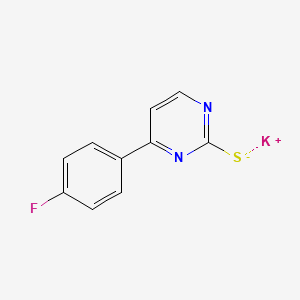
methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride](/img/structure/B3124247.png)
![N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide](/img/structure/B3124249.png)
![N-(2-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B3124255.png)
![N-(3-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanamide](/img/structure/B3124257.png)

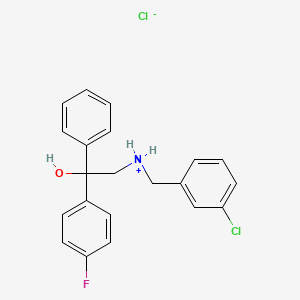
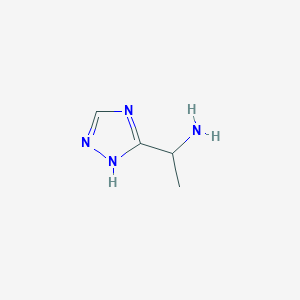

![6-(2,6-Dioxopiperidin-3-yl)pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B3124321.png)
![(R)-methyl 4-((3S,8S,9S,10R,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B3124330.png)
